molecular formula C12H18ClNO B11778876 3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride

3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B11778876
M. Wt: 227.73 g/mol
InChI Key: GIMRNTZMRGLADY-UHFFFAOYSA-N
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Description

3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amination: The amine group is introduced through a reductive amination process.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch Reactors: The reactions are often carried out in batch reactors where the reactants are added, and the reaction is allowed to proceed to completion.

    Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Oxidation typically yields oxides or ketones.

    Reduction Products: Reduction yields primary or secondary amines.

    Substitution Products: Substitution reactions yield various benzyl derivatives.

Scientific Research Applications

3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-amine: Similar structure but lacks the benzyl group.

    Benzyltetrahydropyran: Similar structure but lacks the amine group.

    Pyran-4-amine: Similar structure but lacks the tetrahydro and benzyl groups.

Uniqueness

3-Benzyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to the presence of both the benzyl and amine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-benzyloxan-4-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H

InChI Key

GIMRNTZMRGLADY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)CC2=CC=CC=C2.Cl

Origin of Product

United States

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